molecular formula C17H19N5O2 B6422431 ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate CAS No. 950258-26-1

ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate

Cat. No.: B6422431
CAS No.: 950258-26-1
M. Wt: 325.4 g/mol
InChI Key: GFRYDSPQQKGJSQ-UHFFFAOYSA-N
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Description

Ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core fused with a piperidine ring, contributes to its significant pharmacological potential.

Preparation Methods

The synthesis of ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often require refluxing in ethanol with a catalytic amount of piperidine for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate can be compared with other triazoloquinoxaline derivatives, such as:

This compound stands out due to its unique combination of a triazoloquinoxaline core and a piperidine ring, which enhances its biological activity and potential therapeutic applications.

Properties

IUPAC Name

ethyl 1-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-2-24-17(23)12-7-9-21(10-8-12)15-16-20-18-11-22(16)14-6-4-3-5-13(14)19-15/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRYDSPQQKGJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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